((R)-3-Hydroxy-piperidin-1-yl)-acetic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Yeast Cell Death Mechanisms
Research on acetic acid, which shares structural similarities with “((R)-3-Hydroxy-piperidin-1-yl)-acetic acid,” has elucidated its role in inducing cell death in yeasts, serving as a model for studying regulated cell death mechanisms. This knowledge is crucial for developing robust yeast strains for industrial applications and designing improved biomedical strategies (S. Chaves, A. Rego, Vítor M. Martins, Cátia Santos-Pereira, M. Sousa, M. Côrte-Real, 2021).
Industrial and Environmental Applications
Organic acids, including acetic acid, are explored for their potential in environmental and industrial sectors, such as in acidizing operations in oil and gas industries to enhance production efficiency. The use of organic acids is favored due to their lower corrosiveness and environmental impact compared to traditional acids like hydrochloric acid (Luai Alhamad, Ahmed Alrashed, E. Munif, J. Miskimins, 2020).
Pharmacology and Drug Development
The piperidine structure, a component of “this compound,” is significant in pharmacology. Piperidine alkaloids, for instance, are vital in developing therapeutic agents due to their varied biological activities. These compounds serve as a foundation for designing drugs with high therapeutic efficacy across different medical applications (L. Singh, A. Upadhyay, P. Dixit, et al., 2021).
Antioxidant Properties and Biological Activities
Hydroxycinnamic acids, closely related to the structure of “this compound,” exhibit significant antioxidant properties. Understanding their structure-activity relationships has been essential in medicinal chemistry, aiming to generate potent antioxidant molecules for managing oxidative stress-related diseases (N. Razzaghi-Asl, J. Garrido, H. Khazraei, et al., 2013).
Biotechnological Production
The biotechnological production of compounds such as poly-D-3-hydroxybutyrate from CO2, involving autotrophic cultures of bacteria like Ralstonia eutropha, is another area of interest. This process exemplifies the potential of using microbial fermentation to convert greenhouse gases into valuable biopolymers, demonstrating the versatility of biotechnological applications in addressing environmental concerns (A. Ishizaki, K. Tanaka, N. Taga, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3R)-3-hydroxypiperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVXIYNYGOAS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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